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Head-to-Head Comparison: DM005 vs. Amivantamab
A Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted cancer therapies, bispecific antibodies and

antibody-drug conjugates (ADCs) are emerging as powerful modalities. This guide provides a

detailed, data-supported comparison of two innovative compounds targeting the epidermal

growth factor receptor (EGFR) and the mesenchymal-epithelial transition factor (c-MET): the

investigational bispecific ADC, DM005, and the approved bispecific antibody, amivantamab

(Rybrevant®).

Executive Summary
DM005 is a novel, investigational bispecific antibody-drug conjugate that targets both EGFR

and c-MET, delivering a cytotoxic payload to tumor cells. It is currently in a Phase 1 clinical trial

for advanced solid tumors. Amivantamab is a commercially available bispecific antibody that

also targets EGFR and c-MET and is approved for the treatment of non-small cell lung cancer

(NSCLC) with specific EGFR exon 20 insertion mutations. This guide will delve into their

mechanisms of action, available clinical and preclinical data, and provide a framework for

understanding their potential therapeutic applications.
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The following table summarizes the key characteristics of DM005 and amivantamab based on

currently available information.

Feature DM005
Amivantamab
(Rybrevant®)

Compound Type
Bispecific Antibody-Drug

Conjugate (ADC)
Bispecific Antibody

Targets EGFR and c-MET EGFR and c-MET

Payload
DNA topoisomerase I inhibitor

(BCPT02)
None

Mechanism of Action

- Dual targeting of EGFR and

c-MET- Internalization and

delivery of cytotoxic payload-

Inhibition of EGFR and c-MET

signaling

- Ligand blocking- Receptor

degradation- Immune cell-

directing activity (ADCC)

Developer
Doma Biopharmaceutical

(Suzhou) Co., Ltd.

Janssen Pharmaceutical

(Johnson & Johnson)

Development Stage
Phase 1 Clinical Trial

(NCT06515990)[1][2][3][4]
Approved and marketed

Indications
Advanced Solid Tumors (in

clinical trials)[1][3][4]

Metastatic non-small cell lung

cancer (NSCLC) with EGFR

exon 20 insertion mutations[5]

[6]

Administration Intravenous (IV) infusion[1][2]
Intravenous (IV) infusion[7] or

subcutaneous injection[7]

In-Depth Analysis
DM005: A Novel Bispecific ADC
DM005 is a promising bispecific ADC designed to enhance anti-tumor activity and specificity by

targeting two well-validated cancer-associated antigens, EGFR and c-MET.[8][9] This dual-

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.clinicaltrials.gov/study/NCT06515990
https://biotechhunter.com/trials/NCT06515990
https://ascopubs.org/doi/10.1200/JCO.2025.43.16_suppl.e15010
https://ascopubs.org/doi/pdf/10.1200/JCO.2025.43.16_suppl.e15010
https://www.clinicaltrials.gov/study/NCT06515990
https://ascopubs.org/doi/10.1200/JCO.2025.43.16_suppl.e15010
https://ascopubs.org/doi/pdf/10.1200/JCO.2025.43.16_suppl.e15010
https://pubmed.ncbi.nlm.nih.gov/36481319/
https://www.rybrevant.com/chrysalis/why-rybrevant/mechanism-of-action/
https://www.clinicaltrials.gov/study/NCT06515990
https://biotechhunter.com/trials/NCT06515990
https://www.oncologynewscentral.com/article/benefits-of-subcutaneous-amivantamab-plus-lazertinib-over-iv-version-confirmed-in-phase-3-nsclc-trial
https://www.oncologynewscentral.com/article/benefits-of-subcutaneous-amivantamab-plus-lazertinib-over-iv-version-confirmed-in-phase-3-nsclc-trial
https://www.domabio.com/upload/file/20231109/927a68e524c859fdb7d067e51ee446ed.pdf
https://www.researchgate.net/publication/392305124_DM005_An_anti-EGFRc-MET_bispecific_antibody-drug_conjugate_for_advanced_solid_tumors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15609851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


targeting approach aims to overcome resistance mechanisms and improve efficacy in tumors

where both receptors are co-expressed.

Mechanism of Action:

DM005 is constructed from a fully human anti-EGFR x c-MET bispecific antibody conjugated to

a novel DNA topoisomerase I inhibitor payload (BCPT02) via a hydrophilic, protease-cleavable

linker.[4][8] The proposed mechanism involves:

Binding: The bispecific antibody component of DM005 simultaneously binds to EGFR and c-

MET on the surface of tumor cells.

Internalization: This binding is designed to trigger enhanced receptor-mediated endocytosis,

leading to the internalization of the ADC into the tumor cell.

Payload Release: Once inside the cell, the linker is cleaved, releasing the cytotoxic payload.

Cell Death: The topoisomerase I inhibitor induces DNA damage, leading to apoptosis of the

cancer cell.

Preclinical studies have indicated that DM005 demonstrates robust anti-tumor activity in

various patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models, including

those resistant to EGFR and MET tyrosine kinase inhibitors (TKIs).[8][10]

Experimental Workflow: DM005 Clinical Trial

Screening Phase (up to 28 days)

Treatment Phase (21-day cycles)

Follow-up Phase

Patient Recruitment
(Advanced Solid Tumors) Informed Consent Baseline Assessments DM005 IV Infusion

(Day 1 of each cycle)

Safety Monitoring

Efficacy Assessment

Continue Cycles

End of Treatment Visit
(+7 days)

Discontinue Treatment Follow-up Visit
(+30 days)
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Click to download full resolution via product page

Caption: Workflow of the Phase 1 clinical trial for DM005 (NCT06515990).
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Caption: Simplified signaling pathway illustrating the mechanism of action of DM005.

Amivantamab (Rybrevant®): An Approved Bispecific
Antibody
Amivantamab is a fully human, low-fucose, IgG1-based bispecific antibody that targets both

EGFR and c-MET.[11] It is approved for the treatment of adult patients with locally advanced or

metastatic NSCLC with EGFR exon 20 insertion mutations whose disease has progressed on

or after platinum-based chemotherapy.[5]

Mechanism of Action:

Amivantamab employs a multi-faceted approach to inhibit tumor growth:[5][11][12]

Ligand Blocking: It prevents the binding of ligands (like EGF and HGF) to both EGFR and c-

MET, thereby inhibiting downstream signaling pathways that promote cell proliferation and

survival.

Receptor Degradation: Amivantamab binding leads to the internalization and degradation of

both EGFR and c-MET, reducing their presence on the cell surface.

Immune Cell-Directing Activity: The low-fucose Fc region of amivantamab enhances its

binding to Fcγ receptors on immune effector cells, such as natural killer (NK) cells, leading to

antibody-dependent cellular cytotoxicity (ADCC).

Clinical Data Summary:

Clinical trials have demonstrated the efficacy of amivantamab in its approved indication. In the

CHRYSALIS Phase 1 study, amivantamab monotherapy showed a confirmed overall response

rate (ORR) of 40% in patients with EGFR exon 20 insertion-mutated NSCLC who had

progressed on platinum-based chemotherapy.[13] The median duration of response was 11.1

months, and the median progression-free survival was 8.3 months.[13]

More recent studies have explored amivantamab in combination with lazertinib, showing

improved progression-free and overall survival in EGFR-mutated advanced lung cancer

compared to osimertinib in a phase 3 trial.[14]
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Signaling Pathway: Amivantamab Mechanism of Action
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Caption: Simplified signaling pathway illustrating the mechanism of action of amivantamab.

Experimental Protocols
DM005 First-in-Human Clinical Trial (NCT06515990)[1][3][4]

Study Design: A multi-center, open-label, dose-escalation and dose-expansion study.

Objectives: To evaluate the safety, tolerability, preliminary efficacy, and pharmacokinetics of

DM005 in patients with advanced solid tumors.

Part 1 (Dose Escalation): To determine the maximum tolerated dose (MTD) and/or the

recommended dose for expansion (RDE) using a 3+3 dose-escalation design.
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Part 2 (Dose Expansion): To further evaluate the safety, tolerability, and efficacy in specific

patient cohorts, including those with EGFR-mutated NSCLC and head and neck squamous

cell carcinoma (HNSCC).

Intervention: DM005 administered as an intravenous infusion on Day 1 of each 21-day cycle.

Primary Outcome Measures: Incidence of dose-limiting toxicities (DLTs) and adverse events.

Secondary Outcome Measures: Overall response rate (ORR), duration of response (DOR),

progression-free survival (PFS), and pharmacokinetic parameters.

Conclusion
DM005 and amivantamab represent two distinct yet related strategies for targeting EGFR and

c-MET in cancer. While amivantamab has established its clinical utility as a bispecific antibody

in a specific subset of NSCLC, DM005, as a bispecific ADC, holds the potential for a different

therapeutic profile by delivering a potent cytotoxic payload directly to tumor cells.

The ongoing clinical development of DM005 will be crucial in defining its safety and efficacy

profile. Researchers and clinicians should closely monitor the forthcoming data from the Phase

1 trial, as it will provide the first insights into the clinical potential of this novel ADC. The head-

to-head comparison with established therapies like amivantamab will be essential in

determining the future role of DM005 in the oncology treatment paradigm.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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